

Application Note: Oleoyl Coenzyme A as a Standard in Mass Spectrometry

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Compound of Interest

Compound Name: *Oleoyl Coenzyme A triammonium*

Cat. No.: *B15552800*

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Introduction

Oleoyl Coenzyme A (Oleoyl-CoA) is a crucial intermediate in fatty acid metabolism, serving as an activated form of oleic acid. Its accurate quantification is vital for researchers in lipidomics, metabolic disease research, and drug development. This document provides detailed application notes and protocols for the use of Oleoyl-CoA as a standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Principle

The quantification of Oleoyl-CoA is typically achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity. The method involves monitoring the transition of the precursor ion to a specific product ion after collision-induced dissociation. For acyl-CoAs, a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety is commonly observed, providing a specific fragmentation pattern for identification and quantification.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of Oleoyl-CoA. Odd-chain acyl-CoAs, such as Heptadecanoyl-CoA (C17:0-CoA), are often used as internal standards for accurate quantification.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Notes
Oleoyl-CoA (C18:1)	1032.6	525.6	35-45	Product ion corresponds to the oleoyl-pantetheine fragment.
Heptadecanoyl-CoA (C17:0) - Internal Standard	1020.6	513.6	35-45	Product ion corresponds to the heptadecanoyl-pantetheine fragment.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Oleoyl-CoA.

Sample Preparation

The following protocol is a general guideline for the extraction of long-chain acyl-CoAs from cultured cells or tissues.

Materials:

- Ice-cold phosphate-buffered saline (PBS)
- 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)
- Methanol
- Water (LC-MS grade)
- Internal Standard (e.g., Heptadecanoyl-CoA)

- Solid-Phase Extraction (SPE) cartridges (mixed-mode)

Procedure:

- Cell Harvesting/Tissue Homogenization:
 - Cultured Cells: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA to the culture plate, scrape the cells, and transfer to a microcentrifuge tube.
 - Tissue Samples: Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v) using a bead-beater.
- Protein Precipitation: Centrifuge the cell lysate or tissue homogenate at 17,000 x g for 10 minutes at 4°C to precipitate proteins.
- Extraction: Transfer the supernatant containing the acyl-CoAs to a new tube. Add a known amount of internal standard.
- Solid-Phase Extraction (SPE) - Optional but Recommended:
 - Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant onto the SPE cartridge.
 - Wash the cartridge with 1 mL of water to remove salts.
 - Elute the acyl-CoAs with methanol.
- Sample Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
- Mobile Phase A: 10 mM Ammonium hydroxide in water
- Mobile Phase B: 10 mM Ammonium hydroxide in 90% acetonitrile/10% water
- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B
 - 10-12 min: 95% B
 - 12-12.1 min: 95-5% B
 - 12.1-15 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L

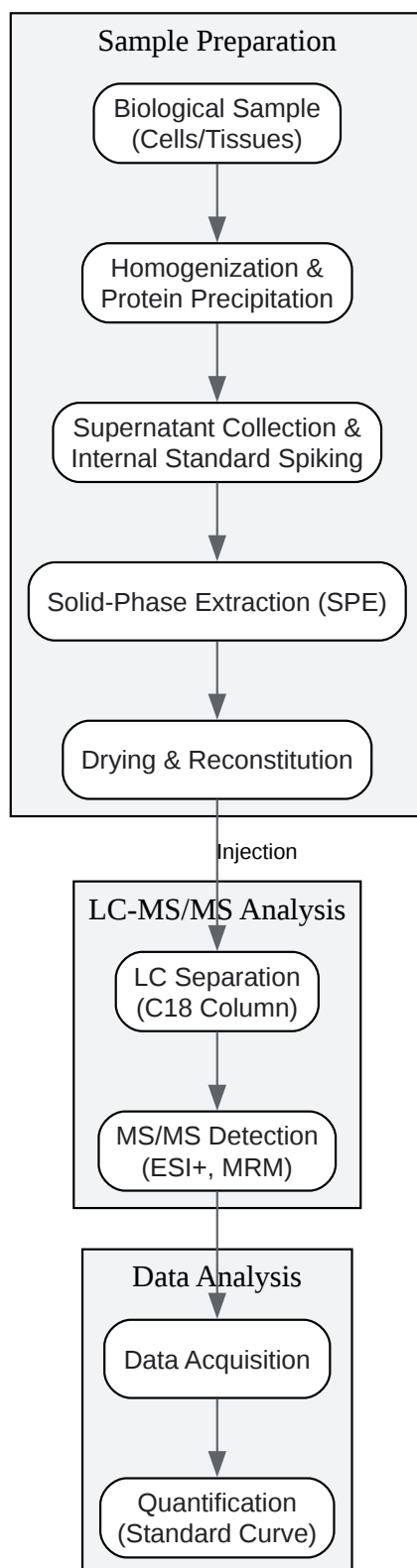
MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow:
 - Desolvation Gas: 800 L/hr

- Cone Gas: 50 L/hr
- MRM Transitions: Monitor the transitions listed in the quantitative data summary table.

Visualizations

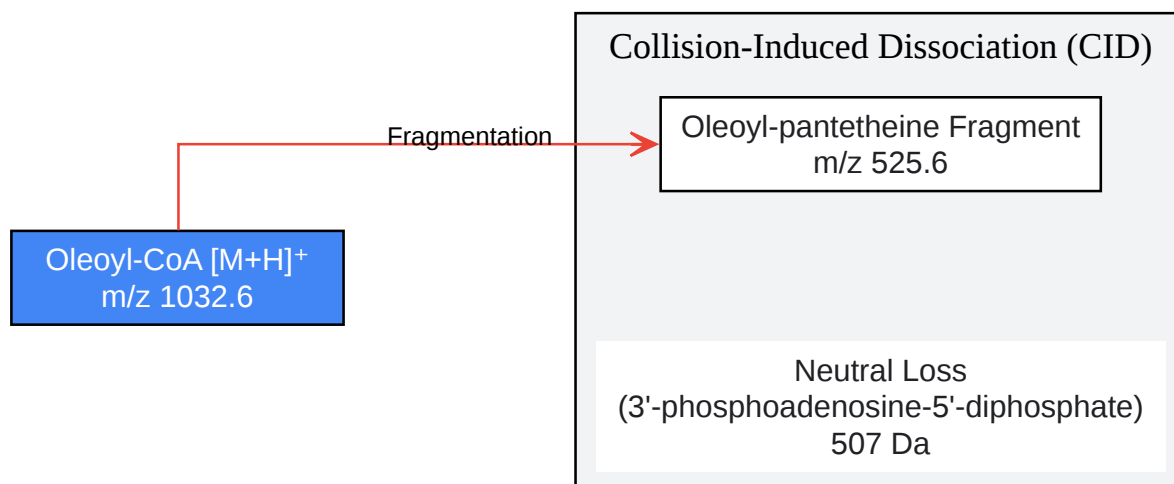
Signaling Pathway and Experimental Workflow



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Caption: Experimental workflow for Oleoyl-CoA quantification.

Fragmentation Pathway



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Caption: Fragmentation of Oleoyl-CoA in MS/MS.

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